molecular formula C10H11NO B11806400 1-(Benzofuran-4-yl)-N-methylmethanamine

1-(Benzofuran-4-yl)-N-methylmethanamine

Cat. No.: B11806400
M. Wt: 161.20 g/mol
InChI Key: BFJWVISBCJLQFV-UHFFFAOYSA-N
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Description

1-(Benzofuran-4-yl)-N-methylmethanamine is a chemical compound that features a benzofuran ring structure attached to a methylmethanamine group.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzofuran-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxygenated products.

    Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Scientific Research Applications

1-(Benzofuran-4-yl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Benzofuran-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1-benzofuran-4-yl)-N-methylmethanamine

InChI

InChI=1S/C10H11NO/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11H,7H2,1H3

InChI Key

BFJWVISBCJLQFV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C=COC2=CC=C1

Origin of Product

United States

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